n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide
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Overview
Description
The compound n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide is a complex organic molecule with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyano and carboxamide functional groups, along with the spirocyclic framework, makes it a versatile compound for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the cyano group: This step often involves the use of a cyanation reagent such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Formation of the carboxamide group: This can be accomplished by reacting the intermediate with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide: can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study biological pathways involving cyano and carboxamide groups.
Mechanism of Action
The mechanism of action of n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the spirocyclic structure can provide rigidity and specificity to the binding interactions.
Comparison with Similar Compounds
n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide: can be compared with other spirocyclic compounds and cyano-containing carboxamides:
Spirocyclic Compounds: These include compounds like spiro[cyclohexane-1,2’-indene] and spiro[cyclopentane-1,2’-pyrrolidine], which also have unique structural features but may lack the functional diversity of the target compound.
Cyano-containing Carboxamides: Compounds like N-cyano-N’-phenylurea and N-cyano-N’-methylacetamide, which have similar functional groups but different structural frameworks.
The uniqueness of This compound lies in its combination of a spirocyclic core with both cyano and carboxamide functionalities, providing a versatile platform for various applications.
Properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-17(12-19,8-7-14-5-3-2-4-6-14)20-16(21)15-11-18(15)9-10-22-13-18/h2-6,15H,7-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPDQWFZTCEKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2CC23CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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